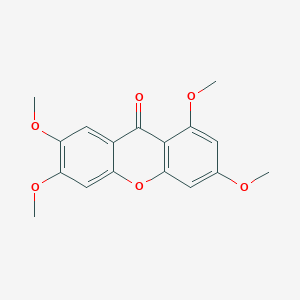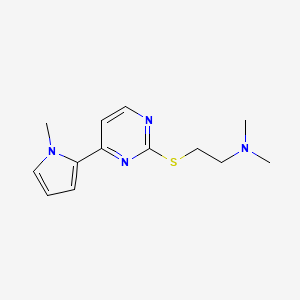
Ethanamine, N,N-dimethyl-2-((4-(1-methyl-1H-pyrrol-2-yl)-2-pyrimidinyl)thio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanamine, N,N-dimethyl-2-((4-(1-methyl-1H-pyrrol-2-yl)-2-pyrimidinyl)thio)- is a complex organic compound that features a unique combination of functional groups, including an ethanamine backbone, a pyrimidinyl group, and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl-2-((4-(1-methyl-1H-pyrrol-2-yl)-2-pyrimidinyl)thio)- typically involves multiple steps, starting with the preparation of the pyrimidinyl and pyrrole intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:
Preparation of Pyrimidinyl Intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidinyl ring.
Preparation of Pyrrole Intermediate: The pyrrole ring is synthesized using standard organic synthesis techniques.
Coupling Reaction: The pyrimidinyl and pyrrole intermediates are coupled using a thiolation reaction, where a sulfur-containing reagent is used to link the two intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification Steps: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Ethanamine, N,N-dimethyl-2-((4-(1-methyl-1H-pyrrol-2-yl)-2-pyrimidinyl)thio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学研究应用
Ethanamine, N,N-dimethyl-2-((4-(1-methyl-1H-pyrrol-2-yl)-2-pyrimidinyl)thio)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethanamine, N,N-dimethyl-2-((4-(1-methyl-1H-pyrrol-2-yl)-2-pyrimidinyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Ethanamine, N,N-dimethyl-2-((4-(1-methyl-1H-pyrrol-2-yl)-2-pyrimidinyl)thio)-
- N,N-Dimethyl-2-(pyrimidin-2-ylthio)ethanamine
- N,N-Dimethyl-2-(pyrrol-2-ylthio)ethanamine
Uniqueness
Ethanamine, N,N-dimethyl-2-((4-(1-methyl-1H-pyrrol-2-yl)-2-pyrimidinyl)thio)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
113669-49-1 |
|---|---|
分子式 |
C13H18N4S |
分子量 |
262.38 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-[4-(1-methylpyrrol-2-yl)pyrimidin-2-yl]sulfanylethanamine |
InChI |
InChI=1S/C13H18N4S/c1-16(2)9-10-18-13-14-7-6-11(15-13)12-5-4-8-17(12)3/h4-8H,9-10H2,1-3H3 |
InChI 键 |
BAUNNMQIHMPUPR-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1C2=NC(=NC=C2)SCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


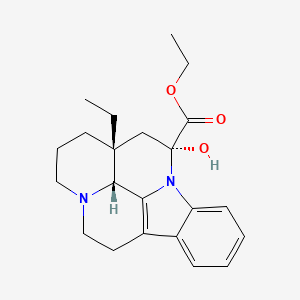
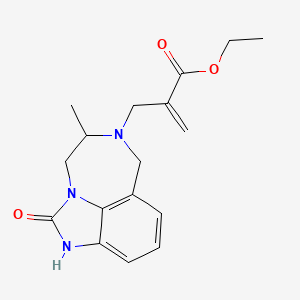
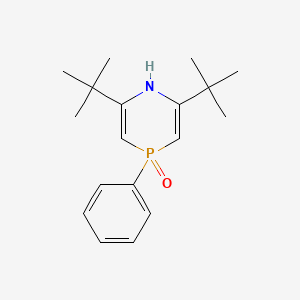


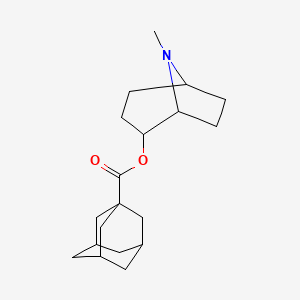
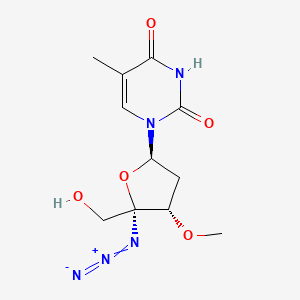




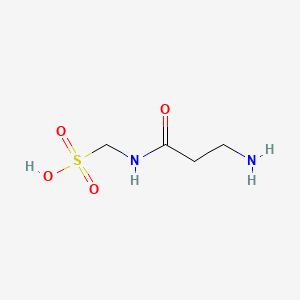
![1-Bromobenzo[a]anthracene-7,12-dione](/img/structure/B12798283.png)
